molecular formula C7H8BrN3S B1225378 N-(4-Bromophenyl)hydrazinecarbothioamide CAS No. 2646-31-3

N-(4-Bromophenyl)hydrazinecarbothioamide

Cat. No. B1225378
CAS RN: 2646-31-3
M. Wt: 246.13 g/mol
InChI Key: ACKSCWQUPJXVIC-UHFFFAOYSA-N
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Description

"N-(4-Bromophenyl)hydrazinecarbothioamide" is a compound that belongs to the class of hydrazinecarbothioamides, which have been studied for various biological activities and interactions with enzymes such as tyrosinase, as well as for their potential in creating fluorescent probes and in materials science. These compounds are synthesized through reactions involving phenylhydrazine and isothiocyanates, among other methods (Sousa-Pereira et al., 2018).

Synthesis Analysis

The synthesis of N-aryl-2-phenyl-hydrazinecarbothioamides, including derivatives similar to "N-(4-Bromophenyl)hydrazinecarbothioamide," involves the reaction of phenylhydrazine with isothiocyanates. Techniques such as stirring at room temperature, microwave irradiation, and mechanochemical grinding have been employed, with quantitative yields reported for the latter technique (Sousa-Pereira et al., 2018).

Molecular Structure Analysis

The molecular structure of hydrazinecarbothioamides has been elucidated through techniques such as NMR, X-ray diffraction, and molecular docking studies. These analyses reveal detailed insights into the molecular interactions, conformation, and binding properties with biological targets (Sivajeyanthi et al., 2017).

Chemical Reactions and Properties

Hydrazinecarbothioamides undergo various chemical reactions, leading to the formation of heterocyclic rings, and exhibit interactions with enzymes such as tyrosinase. Their reactivity can be tailored to target specific biological functions, making them versatile scaffolds in medicinal chemistry (Aly et al., 2018).

Physical Properties Analysis

The physical properties of hydrazinecarbothioamides, including solubility, melting points, and crystalline structure, are crucial for their application in various fields. These properties are often investigated through crystallography and spectroscopic methods to understand their stability and reactivity under different conditions (Lalvani et al., 2021).

Chemical Properties Analysis

The chemical properties of "N-(4-Bromophenyl)hydrazinecarbothioamide" and related compounds, such as their reactivity with different chemical reagents, ability to form complexes with metals, and their potential as catalysts or inhibitors, have been a subject of research. These studies aim to explore the potential applications of these compounds in chemistry and biology (Tarai & Baruah, 2018).

Scientific Research Applications

Anticonvulsant Applications

N-(4-Bromophenyl)hydrazinecarbothioamide and its derivatives have been explored for their potential anticonvulsant activities. For instance, research by Tripathi et al. (2012) and Nevagi et al. (2014) demonstrated that certain derivatives of N-(4-Bromophenyl)hydrazinecarbothioamide exhibited significant anticonvulsant properties in various seizure models, such as MES, scMET, and 6 Hz models, with minimal neurotoxicity. These studies also highlighted the compound's promising binding properties with molecular targets related to epilepsy, like glutamate and GABA receptors (Tripathi et al., 2012); (Nevagi et al., 2014).

Antioxidant Activity

Research by Bărbuceanu et al. (2014) on hydrazinecarbothioamides, including derivatives of N-(4-Bromophenyl)hydrazinecarbothioamide, indicated excellent antioxidant activities. The study utilized the DPPH method to assess the antioxidant properties of these compounds (Bărbuceanu et al., 2014).

DNA Binding and Antimicrobial Properties

The compound's potential for DNA binding and antimicrobial properties was explored by Farghaly et al. (2020). Their study showed that certain derivatives could interact with SS-DNA and exhibited antimicrobial and anti-cancer activities against various microbes and cancer cells (Farghaly et al., 2020).

Fluorescence Imaging and Environmental Applications

Zhu et al. (2019) investigated a ratiometric fluorescent probe for detecting hydrazine, utilizing a derivative with a 4-bromobutyryl group. This study underscored the compound's low cytotoxicity and suitability for fluorescence imaging in biological samples (Zhu et al., 2019).

Corrosion Inhibition

Ebenso et al. (2010) examined the efficiency of thiosemicarbazides, including N-(4-Bromophenyl)hydrazinecarbothioamide derivatives, as corrosion inhibitors for mild steel in acidic solutions. The study suggested these compounds' potential in corrosion prevention applications (Ebenso et al., 2010).

properties

IUPAC Name

1-amino-3-(4-bromophenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrN3S/c8-5-1-3-6(4-2-5)10-7(12)11-9/h1-4H,9H2,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACKSCWQUPJXVIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=S)NN)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10181056
Record name 4-(4-Bromophenyl)thiosemicarbazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10181056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Bromophenyl)hydrazinecarbothioamide

CAS RN

2646-31-3
Record name 4-(4-Bromophenyl)thiosemicarbazide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002646313
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(4-Bromophenyl)thiosemicarbazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10181056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2646-31-3
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
L Tripathi, P Kumar, R Singh, JP Stables - European journal of medicinal …, 2012 - Elsevier
Thirty six new N-(4-substituted phenyl)-2-[4-(substituted) benzylidene]-hydrazinecarbothioamides were synthesized and evaluated for anticonvulsant activity and neurotoxicity. The …
Number of citations: 48 www.sciencedirect.com
L Tripathi, P Kumar - European journal of medicinal chemistry, 2013 - Elsevier
New N-(substituted)-2-[4-(substituted)benzylidene]hydrazinecarbothioamides were designed, synthesized and evaluated for anticonvulsant activity and neurotoxicity. The …
Number of citations: 16 www.sciencedirect.com
SMV Almeida, EA Lafayette… - International journal of …, 2015 - mdpi.com
In this work, the acridine nucleus was used as a lead-compound for structural modification by adding different substituted thiosemicarbazide moieties. Eight new (Z)-2-(acridin-9-…
Number of citations: 87 www.mdpi.com
AG Ribeiro, SMV de Almeida, JF de Oliveira… - European Journal of …, 2019 - Elsevier
Twelve 2-(quinolin-4-ylmethylene) hydrazinecarbothioamide derivatives were synthetized and their biological properties were investigated, among which, the ability to interact with DNA …
Number of citations: 42 www.sciencedirect.com
H Huang, Q Chen, X Ku, L Meng, L Lin… - Journal of medicinal …, 2010 - ACS Publications
A series of novel thiosemicarbazone derivatives bearing condensed heterocyclic carboxaldehyde moieties were designed and synthesized. Among them, TSC24 exhibited broad …
Number of citations: 240 pubs.acs.org
YA Ammar, JA Micky, DS Aboul‐Magd… - Chemical Biology & …, 2023 - Wiley Online Library
This study aimed to synthesize new potent quinoline derivatives based on hydrazone moieties and evaluate their antimicrobial activity. The newly synthesized hydrazono‐quinoline …
Number of citations: 11 onlinelibrary.wiley.com
M Taha, NH Ismail, S Imran, A Wadood, F Rahim… - Bioorganic …, 2016 - Elsevier
Benzothiazole analogs (1–20) have been synthesized, characterized by EI-MS and 1 H NMR, and evaluated for urease inhibition activity. All compounds showed excellent urease …
Number of citations: 57 www.sciencedirect.com
XH Zhang, YY Tao, Q Ma, HJ Wang, ZX He… - European Journal of …, 2020 - Elsevier
In this paper, a series of thiosemicarbazone derivatives containing different aromatic heterocyclic groups were synthesized and the tridentate donor system of the lead compound was …
Number of citations: 8 www.sciencedirect.com
E Mentese, F Yılmaz, FS Beris… - Current Microwave …, 2015 - ingentaconnect.com
2-(2-Chlorobenzyl)-1H-benzimidazole (2) was prepared from the reaction of o-phenylenediamine and ethylimido- o-chlorophenylacetate hydrochloride (1) under microwave irradiation. …
Number of citations: 5 www.ingentaconnect.com
TU Rehman, S Riaz, IU Khan, M Ashraf… - Archiv der …, 2018 - Wiley Online Library
A range of novel pyridine‐2,4,6‐tricarbohydrazide thiourea compounds (4a–i) were synthesized in good to excellent yields (63–92%). The enzyme inhibitory potentials of these …
Number of citations: 5 onlinelibrary.wiley.com

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